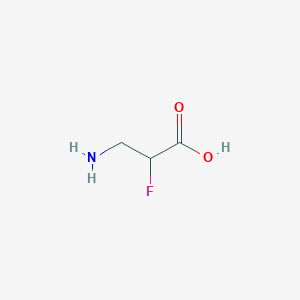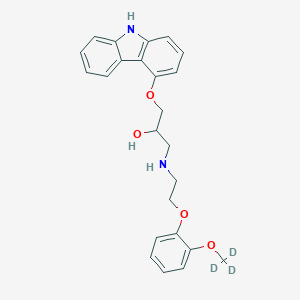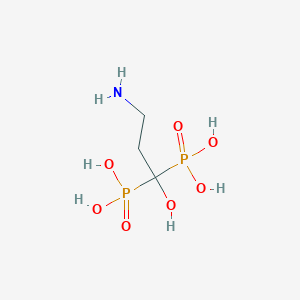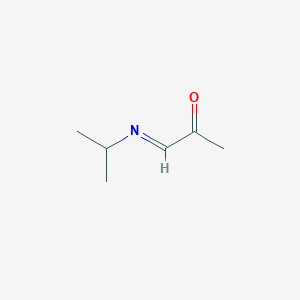
Methyl b-D-glucuronide sodium salt
Descripción general
Descripción
Methyl b-D-glucuronide sodium salt is a chemical compound that plays a significant role in drug metabolism studies . It is commonly used as a substrate to evaluate glucuronidation reactions mediated by glucuronosyltransferase enzymes . It is also known to induce the production of the enzyme β-D-glucuronidase (GUS) in Escherichia coli .
Molecular Structure Analysis
The molecular formula of Methyl b-D-glucuronide sodium salt is C7H11O7Na . Its molecular weight is 230.15 .Chemical Reactions Analysis
Methyl b-D-glucuronide sodium salt is employed as a substrate to evaluate glucuronidation reactions mediated by glucuronosyltransferase enzymes . It is also used to induce the production of the enzyme β-D-glucuronidase (GUS) in Escherichia coli .Physical And Chemical Properties Analysis
Methyl b-D-glucuronide sodium salt is a white to off-white powder . It is soluble in water, with a solubility of 50 mg/mL, producing a clear, colorless to faintly yellow solution . The specific optical rotation is -61.0 to -59.0 ° (c = 1% (w/v) in water) .Aplicaciones Científicas De Investigación
Enzyme Induction
“Methyl b-D-glucuronide sodium salt” is known to induce the production of the enzyme β-D-glucuronidase (GUS) in Escherichia coli . This enzyme is crucial in the metabolism of glucuronides, a family of compounds involved in detoxification processes in the body.
Biochemical Research
This compound is used in biochemical research, particularly in studies involving glucuronidation, a major pathway for the body to eliminate potentially harmful compounds .
Drug Metabolism Studies
“Methyl b-D-glucuronide sodium salt” is used in drug metabolism studies. It’s particularly useful in studying the metabolism of drugs that undergo glucuronidation, a process where glucuronic acid is attached to a substance to increase its water solubility for excretion .
Indicator for GUS Activity
It serves as a substrate for the GUS enzyme, and its cleavage results in a detectable product. This makes it a useful tool for monitoring GUS activity in biological systems .
Biotechnology
In biotechnology, it’s used as a reporter molecule in GUS assays. These assays are used to determine if a gene has been taken up and expressed by a cell .
Environmental Science
“Methyl b-D-glucuronide sodium salt” can be used in environmental science research, particularly in studies looking at the role of glucuronidation in the detoxification of environmental pollutants .
Clinical Diagnostics
In clinical diagnostics, it can be used in tests that measure the activity of the GUS enzyme. This can be useful in diagnosing certain genetic disorders that affect the body’s ability to carry out glucuronidation .
Pharmaceutical Formulations
Finally, “Methyl b-D-glucuronide sodium salt” can be used in the development of pharmaceutical formulations, particularly in drugs that are designed to be metabolized through glucuronidation .
Mecanismo De Acción
Target of Action
The primary target of Methyl β-D-glucuronide sodium salt is the enzyme β-D-glucuronidase (GUS) in Escherichia coli . This enzyme plays a crucial role in the metabolism of glucuronides, a family of carbohydrates that are involved in a wide range of biological processes.
Mode of Action
Methyl β-D-glucuronide sodium salt interacts with its target by inducing the production of β-D-glucuronidase . This interaction triggers a series of biochemical reactions that lead to the breakdown of glucuronides.
Pharmacokinetics
Given its solubility in water , it can be inferred that it may have good bioavailability.
Direcciones Futuras
Methyl b-D-glucuronide sodium salt is a significant compound in biomedical research, particularly in drug metabolism studies . Its role as a substrate for glucuronidation reactions and its ability to induce the production of β-D-glucuronidase in Escherichia coli make it valuable in studying drug metabolism and detoxification mechanisms . Future research may focus on developing more sensitive and accurate assays for β-glucuronidase activity, which could have significant implications in biomedicine and environmental health .
Propiedades
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O7.Na/c1-13-7-4(10)2(8)3(9)5(14-7)6(11)12;/h2-5,7-10H,1H3,(H,11,12);/q;+1/p-1/t2-,3-,4+,5-,7+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQCUKVSFZTPPA-UDGZVUODSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)[O-])O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NaO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Butenoic acid, 4-[(2-carboxyethyl)amino]-4-oxo-, (2Z)-](/img/structure/B17008.png)


![1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone](/img/structure/B17023.png)



![N-[2-(diethylamino)ethyl]-4-hydroxybenzamide](/img/structure/B17031.png)
